erythro-1-Phenylpropane-1,2-diol
Overview
Description
erythro-1-Phenylpropane-1,2-diol is a chiral organic compound with the molecular formula C9H12O2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its two stereocenters, which give it specific optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-1-Phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of prochiral ketones using chiral catalysts. For example, the CBS (Corey-Bakshi-Shibata) reduction is a well-known method that employs borane and a chiral oxazaborolidine catalyst to achieve high enantioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These methods utilize chiral ligands and transition metal catalysts to achieve the desired stereochemistry. The reaction conditions typically include high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
erythro-1-Phenylpropane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Substituting Agents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, ethers
Scientific Research Applications
erythro-1-Phenylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and stereoselective biochemical processes.
Industry: The compound is utilized in the manufacture of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of erythro-1-Phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Phenylpropane-1,2-diol
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Phenylcyclopropanamine
Uniqueness
erythro-1-Phenylpropane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct optical and chemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Compared to its enantiomers and diastereomers, this compound often exhibits different reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(1R,2S)-1-phenylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-CBAPKCEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433365 | |
Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40421-52-1 | |
Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the production of (1R,2S)-1-Phenylpropane-1,2-diol using baker's yeast?
A: The research demonstrates a biocatalytical approach to obtain enantiomerically pure (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Baker's yeast fermentation of 1-phenyl-1,2-propanedione can yield different stereoisomers depending on the reaction conditions. The ability to selectively produce the (1R,2S)-diol is valuable as chiral alcohols like this are important building blocks for various pharmaceuticals and fine chemicals.
Q2: What are the advantages of using baker's yeast for this type of reaction compared to traditional chemical synthesis?
A2: Baker's yeast offers several benefits for this reaction:
- Enantioselectivity: Baker's yeast possesses enzymes that can differentiate between enantiomers, allowing for the selective production of (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Traditional chemical synthesis often results in a racemic mixture, requiring further separation steps.
- Mild Reaction Conditions: Biocatalytic reactions with baker's yeast typically occur under mild conditions (e.g., room temperature, atmospheric pressure) compared to some chemical syntheses requiring harsh reagents or conditions [].
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